molecular formula C30H33N3O10 B028671 Azinomycin A CAS No. 106486-77-5

Azinomycin A

Cat. No.: B028671
CAS No.: 106486-77-5
M. Wt: 595.6 g/mol
InChI Key: PBRHVAKBKPQZAF-CMMHMAGGSA-N
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Description

Azinomycin A is a natural product found in Streptomyces griseofuscus with data available.

Scientific Research Applications

Azabicycle Moiety Construction

Azinomycins are known for their potent antitumor properties, attributed to a unique aziridino[1,2-a]pyrrolidine core. The construction of this core is intricate, involving at least 14 enzymatic steps. A significant discovery in this realm is the first reconstitution of N-acetylglutamine semialdehyde formation by enzymes encoded in the azinomycin biosynthetic gene cluster. This process involves the formation of an acyl phosphate, highlighting N-acetyl-glutamyl 5-phosphate and N-acetylglutamine semialdehyde as intermediates in the biosynthesis of the aziridino[1,2-a]pyrrolidine moiety (Nepal et al., 2015).

In Vitro Biosynthesis

Understanding the biosynthesis of azinomycins is crucial for exploring their therapeutic potential. The first demonstration of a protein cell-free system capable of supporting the complete in vitro biosynthesis of azinomycin B has been a breakthrough. This system provides insights into the cofactor dependence and substrate requirements of the pathway, paving the way for probing the biosynthesis of azinomycin (Liu et al., 2006).

Molecular Oxygen Incorporation

The formation and functionalization of the azabicyclo[3.1.0]hexane ring in azinomycin biosynthesis are intricate processes. A pivotal study reports the incorporation of 18O-labeled molecular oxygen in azinomycin biosynthesis, including both oxygens of the diol that ultimately adorn the aziridino[1,2- a]pyrrolidine moiety. This study sheds light on the complexity of azinomycin biosynthesis and highlights two other sites of heavy atom incorporation (Kelly et al., 2019).

Polyketide Ring Expansion

The azinomycins' ability to form interstrand cross-links with DNA makes them potent antitumor agents. An unusual biosynthetic formation of the 5-methyl naphthoate moiety is crucial for DNA association. The study reveals that the polyketide synthase (AziB) catalyzes the formation of this moiety, while the thioesterase (AziG) acts as a chain elongation and cyclization (CEC) domain, essential for the final product formation (Mori et al., 2016).

DNA Glycosylase in Azinomycin B Reduction and Repair

Azinomycin B's interaction with DNA is known for its antitumor activity. A novel DNA glycosylase from S. sahachiroi has been characterized, playing a crucial role in reducing and repairing azinomycin B-induced DNA damage. This protein not only protects DNA through its binding but also repairs DNA damage by removing adducted bases, offering insights into the molecular mechanisms of azinomycin B's biological effects (Wang et al., 2015).

Properties

CAS No.

106486-77-5

Molecular Formula

C30H33N3O10

Molecular Weight

595.6 g/mol

IUPAC Name

[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-oxo-2-(2-oxopropylamino)ethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26+,30-,33?/m0/s1

InChI Key

PBRHVAKBKPQZAF-CMMHMAGGSA-N

Isomeric SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)NCC(=O)C)[C@@]5(CO5)C)OC

SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC

Synonyms

azinomycin A
carzinophilin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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